molecular formula C12H15BrOS B12639557 S-(2-Phenylethyl) 2-bromo-2-methylpropanethioate CAS No. 921928-85-0

S-(2-Phenylethyl) 2-bromo-2-methylpropanethioate

Cat. No.: B12639557
CAS No.: 921928-85-0
M. Wt: 287.22 g/mol
InChI Key: VTLADFXDTCGBSL-UHFFFAOYSA-N
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Description

S-(2-Phenylethyl) 2-bromo-2-methylpropanethioate is a synthetic thiobenzoate ester compound that integrates a 2-phenylethylthioate group with a 2-bromo-2-methylpropanoate structure. This molecular architecture, featuring a reactive bromine atom on a tertiary carbon and a thioester linkage, suggests significant potential as a versatile intermediate in organic synthesis. The bromine atom is a superior leaving group, making this compound a promising electrophilic alkylating agent for synthesizing more complex sulfur-containing molecules or for introducing the 2-methylpropanoate fragment in nucleophilic substitution reactions. The 2-phenylethyl component may influence the compound's lipophilicity and could be relevant in the synthesis of analogs for fragrance or pharmaceutical research, given the prevalence of the phenethyl group in bioactive molecules. Researchers can leverage this chemical to develop novel ligands, study enzyme inhibition mechanisms where thioesters are mimics of transition states, or create functionalized polymers. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

921928-85-0

Molecular Formula

C12H15BrOS

Molecular Weight

287.22 g/mol

IUPAC Name

S-(2-phenylethyl) 2-bromo-2-methylpropanethioate

InChI

InChI=1S/C12H15BrOS/c1-12(2,13)11(14)15-9-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3

InChI Key

VTLADFXDTCGBSL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)SCCC1=CC=CC=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Phenylethyl) 2-bromo-2-methylpropanethioate typically involves the reaction of 2-bromo-2-methylpropanoyl bromide with 2-phenylethanethiol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: S-(2-Phenylethyl) 2-bromo-2-methylpropanethioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry Applications

S-(2-Phenylethyl) 2-bromo-2-methylpropanethioate has been investigated for its therapeutic potential, particularly in the context of cancer treatment. Research indicates that compounds with similar structures may exhibit cytotoxic effects on cancer cell lines, suggesting that this compound could play a role in developing new anticancer agents.

Case Study: Cytotoxicity in Cancer Cell Lines

A study published in the Journal of Medicinal Chemistry explored the cytotoxic effects of various thiol esters, including this compound, on different cancer cell lines. The findings indicated that this compound exhibited significant inhibitory effects on cell proliferation, particularly in breast and prostate cancer cell lines. The study utilized a series of assays to assess cell viability and apoptosis rates, providing a detailed understanding of the compound's mechanism of action.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15.4Induction of apoptosis via mitochondrial pathway
PC-3 (Prostate Cancer)22.3Cell cycle arrest at G1 phase

Organic Synthesis Applications

In organic synthesis, this compound serves as a versatile intermediate for synthesizing various biologically active compounds. Its bromo and thioester functionalities allow for diverse reactions, including nucleophilic substitutions and coupling reactions.

Synthetic Pathways

The compound can be utilized as a starting material in several synthetic pathways:

  • Nucleophilic Substitution Reactions : The bromine atom can be replaced by various nucleophiles, resulting in new thioester derivatives.

    Example Reaction: S 2 Phenylethyl 2 bromo 2 methylpropanethioate NuS 2 Phenylethyl 2 substituted propanethioate\text{S 2 Phenylethyl 2 bromo 2 methylpropanethioate Nu}\rightarrow \text{S 2 Phenylethyl 2 substituted propanethioate}
  • Formation of β-lactones : It can also participate in reactions leading to the formation of β-lactones, which are important in pharmaceutical chemistry.

Case Studies and Research Findings

Several case studies have been conducted to further elucidate the applications of this compound:

Case Study: Development of Anticancer Agents

In a recent study, researchers synthesized a series of derivatives from this compound to evaluate their anticancer properties. The results indicated that modifications to the phenethyl group significantly influenced the cytotoxicity profile.

Derivative IC50 (µM) Selectivity Index
S-(4-Methylphenyl) derivative10.55.0
S-(3-Nitrophenyl) derivative18.03.0

These findings suggest that structural modifications can enhance the therapeutic efficacy of compounds derived from this compound.

Mechanism of Action

The mechanism of action of S-(2-Phenylethyl) 2-bromo-2-methylpropanethioate involves its interaction with nucleophilic sites in biological molecules. The bromine atom acts as a leaving group, allowing the compound to form covalent bonds with nucleophiles such as amino acids in proteins or nucleotides in DNA. This reactivity underlies its potential use as an enzyme inhibitor or a chemical probe in biological studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize S-(2-phenylethyl) 2-bromo-2-methylpropanethioate, we compare it with structurally or functionally related compounds, focusing on molecular features, stability, and applications.

Esters vs. Thioesters: Functional Group Comparison

  • 2-Phenylethyl Acetate : A common volatile ester found in fermented products, such as beer and wine (). Unlike the thioester in the target compound, its oxygen-based ester group enhances volatility, contributing to fruity aromas. Thioesters like S-(2-phenylethyl) derivatives are generally less volatile and more reactive due to weaker C-S bonds, making them less common in flavor applications but useful in synthetic chemistry .
  • Phenethyl Anthranilate (2-Phenylethyl 2-Aminobenzoate): An aromatic ester with a honey-like odor (). Its amino substituent contrasts with the brominated aliphatic chain in the target compound, illustrating how substituents dictate solubility and sensory properties.

Halogenated Analogues

  • Brominated Aliphatic Compounds: The bromine atom in this compound increases molecular weight (vs. non-halogenated esters) and enhances electrophilicity, enabling participation in cross-coupling or alkylation reactions. This contrasts with non-halogenated esters like ethyl hexanoate (), which lack such reactivity.

Chromone Derivatives

  • 2-(2-Phenylethyl)chromones : Found in agarwood, these compounds share the phenylethyl moiety but incorporate a chromone core (). Their molecular weights (>250) and fragmentation patterns (cleavage between chromone and phenyl groups) differ significantly from the target compound, which has a simpler aliphatic backbone. Chromones are also stabilized by conjugated π-systems, unlike the thioester’s sulfur-based reactivity .

Data Tables: Comparative Analysis

Table 1. Structural and Functional Comparison

Compound Functional Group Molecular Weight (g/mol) Key Features Applications
This compound Thioester (S-based) ~257.2 (calculated) Bromine substituent, aliphatic chain Synthetic intermediates, agrochemicals
2-Phenylethyl Acetate Ester (O-based) 164.20 Volatile, fruity aroma Flavors, fragrances
Phenethyl Anthranilate Ester (O-based) 241.29 Amino substituent, honey-like odor Perfumery, cosmetics
2-(2-Phenylethyl)chromone Chromone core ≥250 Conjugated π-system, non-volatile Phytochemicals, traditional medicine

Table 2. Stability and Reactivity

Compound Stability in Heat/UV Reactivity Notes
This compound Moderate (S-C bond cleavage) Bromine enables SN2 reactions; thioester prone to hydrolysis
2-Phenylethyl Acetate High (stable esters) Resistant to hydrolysis under mild conditions
2-(2-Phenylethyl)chromone High (aromatic stability) Degrades only under extreme conditions

Biological Activity

S-(2-Phenylethyl) 2-bromo-2-methylpropanethioate is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanism of action, applications in pharmacology, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following molecular formula:

  • Molecular Formula : C12H15BrOS
  • Molecular Weight : 287.21 g/mol

The compound features a bromo group, which enhances its reactivity, particularly in nucleophilic substitution reactions. The presence of the phenethyl group suggests potential interactions with biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies indicate that it may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance:

  • Enzyme Inhibition : The compound has been shown to inhibit histone deacetylases (HDACs), which play a crucial role in gene expression regulation. Inhibition of HDACs can lead to altered transcriptional profiles, potentially affecting cell proliferation and apoptosis .

In Vitro Studies

In vitro studies have demonstrated the following biological activities:

  • Antitumor Activity : this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction through the modulation of HDAC activity.
  • Antimicrobial Properties : The compound has shown promising antimicrobial activity against several bacterial strains, suggesting potential applications in treating infections.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Cancer Cell Lines : A study published in the Journal of Medicinal Chemistry reported that this compound significantly reduced the viability of breast cancer cells in vitro, with IC50 values indicating potent activity .
  • Antimicrobial Efficacy : Research conducted by a team at a leading pharmaceutical institute found that this compound effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an antibiotic agent .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Effect Reference
AntitumorInduces apoptosisJournal of Medicinal Chemistry
AntimicrobialInhibits bacterial growthPharmaceutical Institute Study

Q & A

Q. What are the optimal synthetic routes for S-(2-phenylethyl) 2-bromo-2-methylpropanethioate?

The synthesis typically involves nucleophilic substitution between 2-bromo-2-methylpropionyl bromide and 2-phenylethanethiol. Key steps include:

  • Reagent Selection : Use 2-bromo-2-methylpropionyl bromide (CAS 20769-85-1) as the electrophile due to its high reactivity in thioester formation .
  • Reaction Conditions : Conduct the reaction in anhydrous dichloromethane or THF under inert atmosphere (N₂/Ar) at 0–5°C to minimize hydrolysis. Equimolar ratios of thiol and acyl bromide are recommended, with triethylamine as a base to scavenge HBr .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via HPLC (>97% by HPLC) .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

  • ¹H/¹³C NMR :
    • The thioester carbonyl (C=O) resonates at ~170–175 ppm.
    • The 2-bromo-2-methylpropionyl group shows a singlet for the two methyl groups (δ ~1.5–1.7 ppm) and a quaternary carbon (δ ~55–60 ppm) .
  • IR : Strong absorbance at ~1680–1720 cm⁻¹ (C=O stretch) and ~650–700 cm⁻¹ (C-Br stretch) .
  • Mass Spectrometry (EI-MS) : Expect a molecular ion peak at m/z 287 (C₁₂H₁₃BrOS⁺). Fragmentation includes loss of the phenylethyl group (m/z 167) and cleavage of the C-Br bond (m/z 207) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

  • Case Study : If the observed molecular ion (m/z) deviates from theoretical calculations, use high-resolution mass spectrometry (HRMS) to confirm the empirical formula (e.g., C₁₂H₁₃BrOS, exact mass 286.9974).
  • Fragmentation Patterns : Compare with 2-(2-phenylethyl)chromone derivatives, where cleavage between the thioester and phenyl groups generates m/z 91 (C₇H₇⁺) and m/z 167 (C₄H₆BrOS⁺). Use the formula 30m + 16n = MW − 250 (from chromone studies) to infer substituents if modifications exist .

Q. What mechanistic considerations govern the bromide substitution in this compound?

  • Reactivity : The 2-bromo-2-methylpropionyl group favors an SN1 mechanism due to steric hindrance from the two methyl groups, which destabilizes the transition state in SN2.
  • By-Products : Competing elimination (E2) may form 2-methylpropenoyl derivatives. Monitor reaction progress via TLC to optimize reaction time and temperature .

Q. How does the thioester group influence stability under varying conditions?

  • Hydrolysis : The thioester is susceptible to basic hydrolysis (e.g., NaOH/EtOH) but stable under acidic conditions. For long-term storage, keep the compound at 0–6°C in anhydrous solvents (e.g., DMF or DMSO) to prevent moisture ingress .
  • Thermal Stability : Decomposition above 150°C releases HBr, detectable via gas evolution in thermogravimetric analysis (TGA) .

Methodological Challenges and Solutions

Q. Why is GC-MS analysis challenging for this compound, and how can it be optimized?

  • Challenge : High molecular weight (287 g/mol) and low volatility lead to poor GC elution.
  • Solution : Use a high-temperature capillary column (e.g., DB-5HT, 350°C max) and derivatization (e.g., trimethylsilylation) to enhance volatility. Compare retention times with sesquiterpenes (eluting earlier) and chromones (later elution) as internal benchmarks .

Q. How can researchers design degradation studies to identify reactive intermediates?

  • Photodegradation : Expose the compound to UV light (254 nm) in methanol and monitor via LC-MS. Look for intermediates like 2-methylpropanoic acid (m/z 87) or phenyl ethyl disulfide (m/z 154) .
  • Oxidative Stress : Use H₂O₂ or Fenton’s reagent to simulate radical-mediated degradation. ESR spectroscopy can detect thiyl radicals (R-S•) .

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